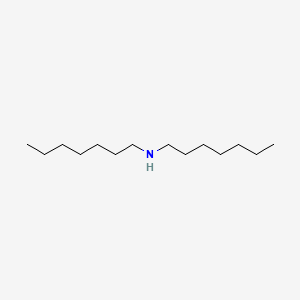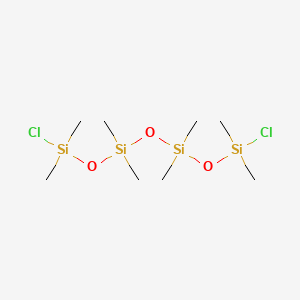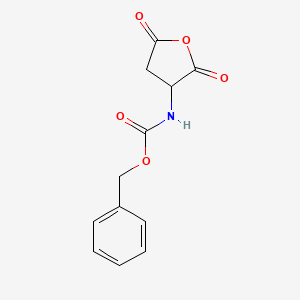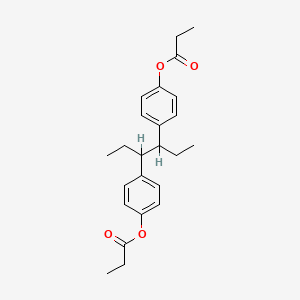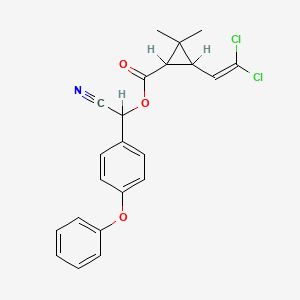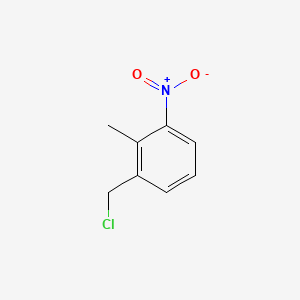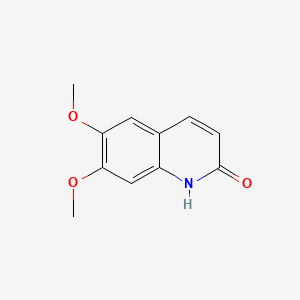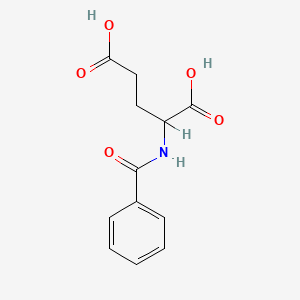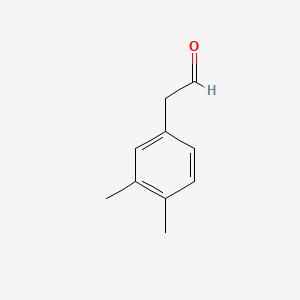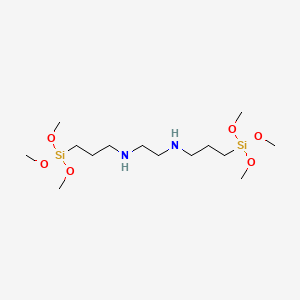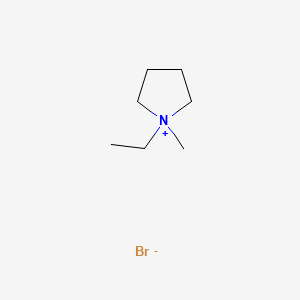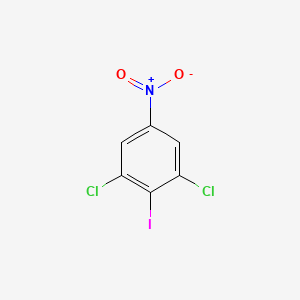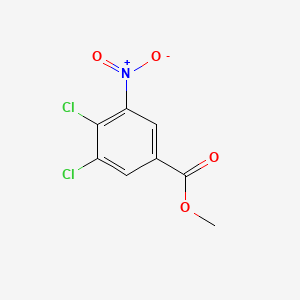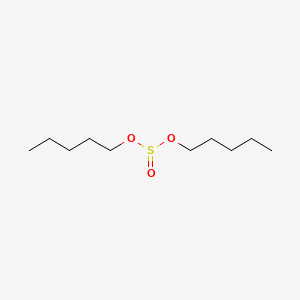
Diamyl Sulfite
概要
説明
C10H22O3S
and a molecular weight of 222.34 g/mol . It is a sulfite ester derived from amyl alcohol and sulfurous acid. This compound is primarily used in research settings and has various applications in chemistry and industry.準備方法
Synthetic Routes and Reaction Conditions: Diamyl Sulfite can be synthesized through the esterification of amyl alcohol with sulfurous acid. The reaction typically involves the following steps:
Amyl Alcohol and Sulfurous Acid Reaction: Amyl alcohol reacts with sulfurous acid under acidic conditions to form this compound.
Catalysts and Conditions: The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at a controlled temperature to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes:
Raw Material Handling: Large quantities of amyl alcohol and sulfurous acid are handled in industrial reactors.
Reaction Control: The reaction conditions, including temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality.
Purification: The crude product is purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Diamyl Sulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Under specific conditions, it can be reduced to amyl alcohol and sulfur dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the sulfite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Nucleophiles: Nucleophiles like amines and thiols can react with this compound under appropriate conditions.
Major Products:
Oxidation Products: Sulfonates and sulfates.
Reduction Products: Amyl alcohol and sulfur dioxide.
Substitution Products: Various substituted amyl derivatives depending on the nucleophile used.
科学的研究の応用
Diamyl Sulfite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: In biological research, it can be used to study the effects of sulfite esters on biological systems.
Medicine: While not commonly used in therapeutic applications, it serves as a model compound in pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism by which Diamyl Sulfite exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfite group can act as a nucleophile, participating in various biochemical reactions. The pathways involved include:
Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through sulfite ester formation, affecting their function and activity.
類似化合物との比較
Diamyl Sulfite can be compared with other sulfite esters such as:
Dimethyl Sulfite: A smaller sulfite ester with different physical and chemical properties.
Diethyl Sulfite: Similar in structure but with ethyl groups instead of amyl groups.
Dipropyl Sulfite: Contains propyl groups and exhibits different reactivity and applications.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other sulfite esters affects its solubility, boiling point, and reactivity, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
dipentyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3S/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKKGWHSXSIVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174508 | |
| Record name | Pentyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-05-0 | |
| Record name | Sulfurous acid, dipentyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


